molecular formula C8H8ClNO B13818592 3-Amino-2-methylbenzoyl chloride CAS No. 370580-66-8

3-Amino-2-methylbenzoyl chloride

Cat. No.: B13818592
CAS No.: 370580-66-8
M. Wt: 169.61 g/mol
InChI Key: QIOSIMVXEHIKDB-UHFFFAOYSA-N
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Description

3-Amino-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-2-methylbenzoyl chloride typically involves the chlorination of 3-Amino-2-methylbenzoic acid. The process can be summarized as follows:

    Starting Material: 3-Amino-2-methylbenzoic acid.

    Chlorinating Agent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

    Reaction Conditions: The reaction is usually carried out under reflux conditions, where the 3-Amino-2-methylbenzoic acid is dissolved in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

For industrial-scale production, the process is similar but optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .

Mechanism of Action

The mechanism of action of 3-Amino-2-methylbenzoyl chloride depends on its reactivity with various nucleophiles. The compound acts as an electrophile due to the presence of the electron-withdrawing carbonyl and chloride groups. When it reacts with nucleophiles, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methylbenzoyl chloride is unique due to its combination of an amino group and a benzoyl chloride moiety, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-amino-2-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOSIMVXEHIKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664573
Record name 3-Amino-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370580-66-8
Record name 3-Amino-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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